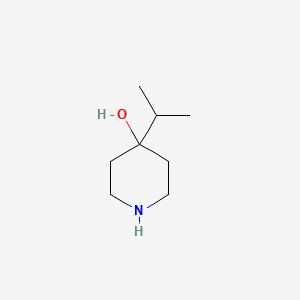
5-(3-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid
Übersicht
Beschreibung
The compound “5-(3-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid” belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . Fluorophenyl refers to a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through various reactions. For instance, new derivatives were obtained from the 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione reaction with corresponding benzaldehydes .Wissenschaftliche Forschungsanwendungen
Aluminum(III) Detection
5-(3-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid and its derivatives have been studied for their application in detecting Aluminum(III) ions. These compounds exhibit significant changes in UV-visible absorbance upon coordination with Al3+, making them potential candidates for studying intracellular Aluminum(III) levels (Lambert et al., 2000).
Structural Analysis
The compound's derivatives have been synthesized and analyzed for their structural properties. For instance, isostructural thiazole compounds containing fluorophenyl groups have been crystallized and studied using single crystal diffraction, revealing their molecular conformation and planarity (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Synthesis of Thiazole-5-carboxylates
Thiazole-5-carboxylate esters, closely related to the compound , have been synthesized and analyzed. These compounds provide insights into the chemical behavior and potential applications of thiazole derivatives (Fong, Janowski, Prager, & Taylor, 2004).
Development of Heterocyclic γ-Amino Acids
Derivatives of this compound have been utilized in the synthesis of heterocyclic γ-amino acids, which are valuable in mimicking the secondary structures of proteins. This has implications in biochemical and pharmaceutical research (Mathieu et al., 2015).
Fluorescence Quantum Yield Studies
Studies on carbon dots have revealed that organic fluorophores related to 5-(3-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid contribute significantly to their high fluorescence quantum yields. This research is essential in understanding and expanding the applications of carbon dots in various fields (Shi et al., 2016).
Synthesis and Antimicrobial Activity
The synthesis of novel thiazole compounds containing structures related to the compound and their subsequent testing for antimicrobial activity have been conducted. Such research highlights the potential of these compounds in medical applications, particularly in addressing microbial resistance (Li-ga, 2015).
Photo-Degradation Analysis
Research on the photo-degradation of thiazole-containing compounds provides essential insights into their stability and decomposition pathways under light exposure. Such information is crucial for understanding the stability and shelf-life of pharmaceuticals containing these compounds (Wu, Hong, & Vogt, 2007).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with their targets through various mechanisms . For instance, some compounds bind with high affinity to multiple receptors, leading to a range of biological effects .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with a variety of biochemical pathways.
Result of Action
Similar compounds have shown a range of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
5-(3-fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO2S/c1-6-13-9(11(14)15)10(16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBMFDPCVMRYRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Fluorophenyl)-2-methyl-1,3-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-fluoren-9-one](/img/structure/B1398753.png)
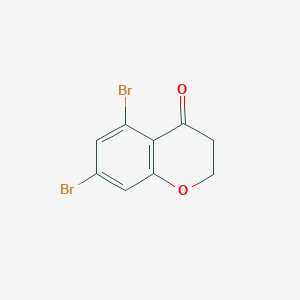
![Thieno[3,2-D]pyrimidine-4-carboxylic acid](/img/structure/B1398758.png)
![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1398759.png)
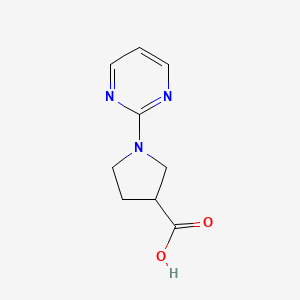
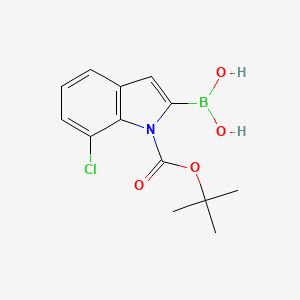
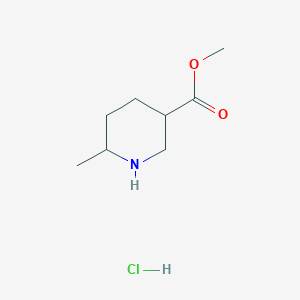
![4-(2,7-Dichloropyrido[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B1398766.png)

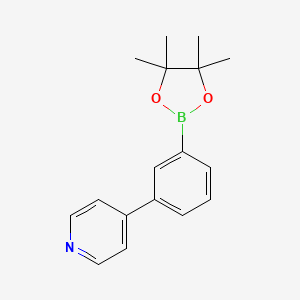

![6-Azaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1398774.png)
![3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1398775.png)
